Cas no 1500900-58-2 (2-(2-bromo-3-fluorophenyl)ethyl(methyl)amine)

2-(2-bromo-3-fluorophenyl)ethyl(methyl)amine 化学的及び物理的性質
名前と識別子
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- 2-(2-bromo-3-fluorophenyl)ethyl(methyl)amine
- [2-(2-bromo-3-fluorophenyl)ethyl](methyl)amine
- Benzeneethanamine, 2-bromo-3-fluoro-N-methyl-
- EN300-1898010
- 1500900-58-2
- AKOS020091376
-
- インチ: 1S/C9H11BrFN/c1-12-6-5-7-3-2-4-8(11)9(7)10/h2-4,12H,5-6H2,1H3
- InChIKey: DFQMHGBZKLCAAD-UHFFFAOYSA-N
- SMILES: N(CCC1=CC=CC(F)=C1Br)C
計算された属性
- 精确分子量: 231.00589g/mol
- 同位素质量: 231.00589g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 132
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.5
- トポロジー分子極性表面積: 12Ų
じっけんとくせい
- 密度みつど: 1.381±0.06 g/cm3(Predicted)
- Boiling Point: 255.5±25.0 °C(Predicted)
- 酸度系数(pKa): 9.95±0.10(Predicted)
2-(2-bromo-3-fluorophenyl)ethyl(methyl)amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1898010-0.05g |
[2-(2-bromo-3-fluorophenyl)ethyl](methyl)amine |
1500900-58-2 | 0.05g |
$707.0 | 2023-09-18 | ||
Enamine | EN300-1898010-0.1g |
[2-(2-bromo-3-fluorophenyl)ethyl](methyl)amine |
1500900-58-2 | 0.1g |
$741.0 | 2023-09-18 | ||
Enamine | EN300-1898010-10.0g |
[2-(2-bromo-3-fluorophenyl)ethyl](methyl)amine |
1500900-58-2 | 10g |
$4729.0 | 2023-06-01 | ||
Enamine | EN300-1898010-1.0g |
[2-(2-bromo-3-fluorophenyl)ethyl](methyl)amine |
1500900-58-2 | 1g |
$1100.0 | 2023-06-01 | ||
Enamine | EN300-1898010-2.5g |
[2-(2-bromo-3-fluorophenyl)ethyl](methyl)amine |
1500900-58-2 | 2.5g |
$1650.0 | 2023-09-18 | ||
Enamine | EN300-1898010-10g |
[2-(2-bromo-3-fluorophenyl)ethyl](methyl)amine |
1500900-58-2 | 10g |
$3622.0 | 2023-09-18 | ||
Enamine | EN300-1898010-0.5g |
[2-(2-bromo-3-fluorophenyl)ethyl](methyl)amine |
1500900-58-2 | 0.5g |
$809.0 | 2023-09-18 | ||
Enamine | EN300-1898010-5.0g |
[2-(2-bromo-3-fluorophenyl)ethyl](methyl)amine |
1500900-58-2 | 5g |
$3189.0 | 2023-06-01 | ||
Enamine | EN300-1898010-0.25g |
[2-(2-bromo-3-fluorophenyl)ethyl](methyl)amine |
1500900-58-2 | 0.25g |
$774.0 | 2023-09-18 | ||
Enamine | EN300-1898010-1g |
[2-(2-bromo-3-fluorophenyl)ethyl](methyl)amine |
1500900-58-2 | 1g |
$842.0 | 2023-09-18 |
2-(2-bromo-3-fluorophenyl)ethyl(methyl)amine 関連文献
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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10. 3D high throughput screening and profiling of embryoid bodies in thermoformed microwell plates†‡M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
2-(2-bromo-3-fluorophenyl)ethyl(methyl)amineに関する追加情報
Introduction to 2-(2-bromo-3-fluorophenyl)ethyl(methyl)amine (CAS No. 1500900-58-2)
2-(2-bromo-3-fluorophenyl)ethyl(methyl)amine, identified by the Chemical Abstracts Service Number (CAS No.) 1500900-58-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound belongs to a class of molecules characterized by its unique structural and electronic properties, which make it a valuable intermediate in the development of novel bioactive agents. The presence of both bromine and fluorine substituents in its aromatic ring system contributes to its reactivity and potential utility in medicinal chemistry.
The structure of 2-(2-bromo-3-fluorophenyl)ethyl(methyl)amine features a phenyl ring substituted at the 2-position with a bromine atom and at the 3-position with a fluorine atom. This arrangement creates a highly electron-deficient aromatic system, which can be exploited in various synthetic transformations. The ethyl(methyl)amine moiety attached to this aromatic core introduces a polar amine group, enhancing the compound's solubility in polar solvents and facilitating its interaction with biological targets.
One of the most compelling aspects of 2-(2-bromo-3-fluorophenyl)ethyl(methyl)amine is its potential role as a building block in drug discovery. The bromine atom at the 2-position allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of more complex molecular architectures. Similarly, the fluorine atom at the 3-position can influence the electronic properties of the aromatic ring, affecting binding affinity and metabolic stability in drug candidates.
In recent years, there has been growing interest in the development of small-molecule modulators targeting protein-protein interactions (PPIs), which play crucial roles in various biological pathways. Compounds like 2-(2-bromo-3-fluorophenyl)ethyl(methyl)amine have been explored as potential inhibitors due to their ability to disrupt aberrant protein interactions associated with diseases such as cancer and inflammatory disorders. The unique structural features of this compound make it an attractive candidate for designing molecules that can selectively modulate PPIs without affecting other biological processes.
Recent studies have highlighted the significance of halogenated aromatic compounds in medicinal chemistry. The presence of bromine and fluorine atoms not only enhances the lipophilicity and metabolic stability of drug candidates but also improves their binding affinity to target proteins. For instance, brominated amines have been shown to exhibit potent activity against certain kinases and transcription factors, making them promising candidates for therapeutic intervention. Similarly, fluorinated amines have been utilized to improve pharmacokinetic properties, including bioavailability and resistance to enzymatic degradation.
The synthesis of 2-(2-bromo-3-fluorophenyl)ethyl(methyl)amine involves multi-step organic transformations that require precise control over reaction conditions. Typically, the preparation begins with the bromination and fluorination of a suitable precursor, followed by nucleophilic substitution or elimination reactions to introduce the amine functionality. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels necessary for pharmaceutical applications.
The pharmacological profile of 2-(2-bromo-3-fluorophenyl)ethyl(methyl)amine has been investigated in several preclinical studies. Initial findings suggest that this compound exhibits moderate affinity for certain protein targets, making it a viable lead for further optimization. Additionally, its ability to undergo further chemical modifications allows researchers to fine-tune its pharmacological properties, such as potency, selectivity, and pharmacokinetic behavior.
In conclusion, 2-(2-bromo-3-fluorophenyl)ethyl(methyl)amine (CAS No. 1500900-58-2) represents a promising compound in pharmaceutical research due to its unique structural features and potential utility as a building block for drug discovery. Its halogenated aromatic core provides opportunities for diverse synthetic modifications, while its amine functionality enables interactions with biological targets. As research in this area continues to advance, compounds like this are expected to play a significant role in the development of novel therapeutic agents targeting various diseases.
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